![molecular formula C10H10N4O2 B1430710 methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate CAS No. 1803605-61-9](/img/structure/B1430710.png)
methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate
Übersicht
Beschreibung
“Methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate” is a chemical compound with the CAS Number: 1803605-61-9 . It has a molecular weight of 218.21 . The IUPAC name for this compound is methyl 2-(4-(1H-tetrazol-1-yl)phenyl)acetate .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N4O2/c1-16-10(15)6-8-2-4-9(5-3-8)14-7-11-12-13-14/h2-5,7H,6H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound is shipped at normal temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate has been reported as a major product from the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate in the presence of potassium carbonate. This reaction yielded three isomeric products, highlighting the chemical's reactivity and potential for derivative synthesis (S. Lee, J. Ryu, & Junseong Lee, 2017).
A comprehensive study on the crystal structure of azilsartan methyl ester, which is closely related to the compound of interest, provides insights into the molecular configuration and the effects of substituents on its structural properties. This work sheds light on the structural complexity and potential for interaction with biological molecules (Zhengyi Li et al., 2015).
Applications in Scientific Research
Tetrazole derivatives, including compounds structurally related to methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate, have been investigated for their potential as cholinesterase inhibitors, a property that could be significant in treating diseases such as Alzheimer's. The study found that compounds with electron-donating substituents showed the highest anticholinesterase activity (Usama Abu Mohsen et al., 2014).
Another research focus has been on the synthesis and evaluation of 1,3,4 oxadiazole derivatives containing the indole moiety bearing-tetrazole for their antimicrobial activity. Such studies are crucial for developing new antimicrobial agents in response to growing antibiotic resistance (S. Muralikrishna et al., 2014).
The compound and its derivatives have also been studied for their fungicidal activity, with novel 1-aryl-3-oxypyrazoles containing a Z-Configuration Methyl 2-(Methoxyimino) Acetate Moiety showing moderate activity against Rhizoctonia solani, a significant plant pathogen. This indicates potential agricultural applications (Yuanyuan Liu et al., 2014).
Wirkmechanismus
Target of Action
Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
Tetrazoles are known to interact with their targets through receptor-ligand interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor-ligand interactions .
Pharmacokinetics
Tetrazolate anions, a component of this compound, are known to be more soluble in lipids than carboxylic acids . This property allows medicine molecules to penetrate more easily through cell membranes, potentially enhancing the bioavailability of the compound .
Action Environment
The compound is known to be stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[4-(tetrazol-1-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-10(15)6-8-2-4-9(5-3-8)14-7-11-12-13-14/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPARRTUENUTMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



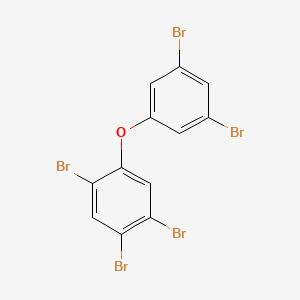

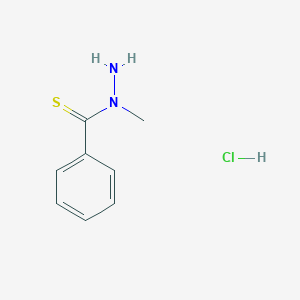

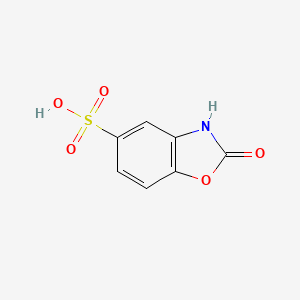
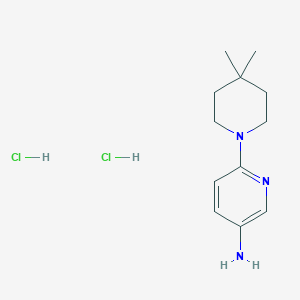
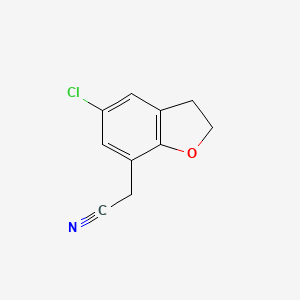
![3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one](/img/structure/B1430639.png)
![3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B1430640.png)
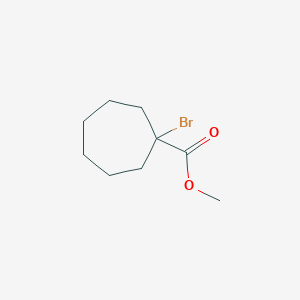
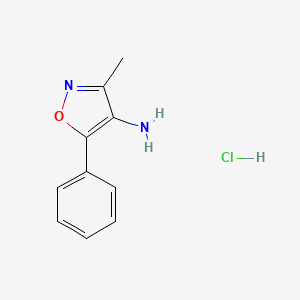
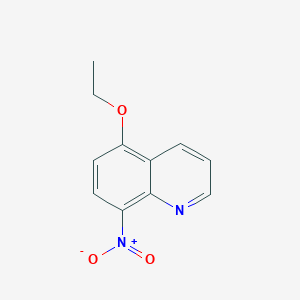
![3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1430650.png)
